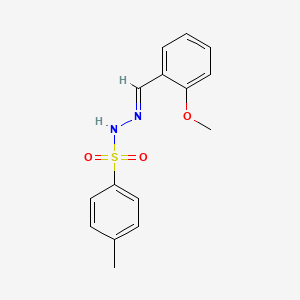

N'-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

Description

N'-(2-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative synthesized via the condensation of 4-methylbenzenesulfonohydrazide with 2-methoxybenzaldehyde. This compound is characterized by a sulfonohydrazide backbone and a methoxy-substituted benzylidene moiety. Its structure enables diverse biological interactions, including DNA intercalation and enzyme inhibition, making it a subject of interest in medicinal chemistry .

Properties

IUPAC Name |

N-[(E)-(2-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-12-7-9-14(10-8-12)21(18,19)17-16-11-13-5-3-4-6-15(13)20-2/h3-11,17H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEDOVARJCVQIU-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as solvent-free reactions or the use of natural catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Characterization Techniques

A. Spectroscopic Analysis

-

FT-IR : Confirms the presence of the C=N bond (stretching vibrations ~1600 cm⁻¹) and sulfonamide groups.

-

¹H NMR : Proton signals corresponding to the aromatic rings (δ 7.0–8.5 ppm) and the methyl group (δ ~2.3 ppm).

-

¹³C NMR : Resonances for carbonyl carbons (δ ~140–150 ppm) and aromatic carbons (δ ~120–135 ppm) .

B. Crystallographic Data

Single-crystal X-ray diffraction (XRD) reveals structural details:

| Parameter | Value |

|---|---|

| Space group | C2/c (monoclinic) |

| Unit cell dimensions | a = 15.807 Å, β = ~90° |

| Molecular geometry | Planar imine bond, intramolecular hydrogen bonding . |

Reaction Mechanism

The synthesis involves a stepwise nucleophilic attack :

-

Protonation of the hydrazide’s NH2 group enhances nucleophilicity.

-

Nucleophilic addition to the aldehyde’s carbonyl carbon forms a tetrahedral intermediate.

-

Dehydration eliminates water to form the imine bond (C=N).

This mechanism is consistent with general Schiff base formation .

Stability and Reactivity

-

Thermal stability : Melting points typically range between 110–205°C depending on substituents .

-

Reactivity : The imine bond may undergo hydrolysis under acidic conditions to regenerate the hydrazide and aldehyde .

Theoretical Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level validate bond parameters (e.g., C=N bond length ~1.27 Å), aligning with experimental XRD data .

References Mohseni et al. (2016) IJCM St. Joseph University study (2023) Journal of Molecular Structure IJCM (2016) PubMed (2013) RSC Supporting Information (2021) RSC Supporting Information (2022) PMC (2012)

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N'-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. Studies have shown that derivatives of this compound exhibit effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Molecular Structure evaluated the antimicrobial activity of various hydrazone derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | Staphylococcus aureus | 16 |

| This compound | Candida albicans | 64 |

Analytical Chemistry

Sensor Development

This compound has been explored for its potential use in sensor technology, particularly for detecting heavy metal ions such as Hg²⁺. Its ability to form stable complexes with metal ions allows for the development of sensitive and selective sensors.

Case Study: Hg²⁺ Detection

Research published in ACS Omega demonstrated that modifications of this compound can be utilized to create a cationic sensor for Hg²⁺ ions. The sensor exhibited high sensitivity with a limit of detection (LOD) of 0.5 µM, making it suitable for environmental monitoring applications .

| Sensor Type | Metal Ion | Sensitivity (µM) | LOD (µM) |

|---|---|---|---|

| Cationic Sensor | Hg²⁺ | 0.5 | 0.5 |

Materials Science

Polymer Composites

this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its sulfonamide group contributes to improved adhesion between the polymer and the filler materials.

Case Study: Polymer Blends

A study investigated the incorporation of this hydrazone into polyvinyl chloride (PVC) composites. The resulting materials showed enhanced tensile strength and thermal stability compared to pure PVC, indicating its potential for use in advanced material applications .

| Composite Material | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Pure PVC | 25 | 60 |

| PVC + Hydrazone | 35 | 80 |

Mechanism of Action

The mechanism of action of N’-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. This inhibition can lead to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with cellular processes by binding to key proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ortho-, Meta-, and Para-Substituted Derivatives

- N'-(4-/3-/2-Substituted Benzylidene)-4-Methylbenzenesulfonohydrazides Compounds with para-substituted benzylidene groups (e.g., 4-nitro or 4-fluoro) exhibit enhanced electron-withdrawing effects, increasing reactivity in enzyme inhibition assays. For example, para-nitro derivatives show stronger β-secretase inhibition (IC₅₀: 1.2 µM) compared to ortho-methoxy analogs (IC₅₀: 3.8 µM) . Ortho-methoxy substitution, as seen in the title compound, enhances DNA intercalation due to steric and electronic modulation, increasing DNA length by ~20% upon binding .

Hydroxyl and Methoxy Dual Substitution

- N'-(2-Hydroxy-3-Methoxybenzylidene)-4-Methylbenzenesulfonohydrazide The addition of a hydroxyl group at the 3-position (vs. 2-methoxy only) improves antioxidant activity (IC₅₀: 12.5 µM in DPPH assay) and antimicrobial potency (MIC: 8 µg/mL against S. aureus) .

Anticancer Activity

- N′-[(2-Chloro-3-Methoxyphenyl)Methylidene]-4-Methylbenzenesulfonohydrazide (3k) This chloro-methoxy derivative demonstrates exceptional cytotoxicity against PC3 prostate cancer cells (IC₅₀: 1.38 µM) with a selectivity index (SI) of 432.3, surpassing the title compound’s moderate activity .

Antimicrobial and Antifungal Activity

Physicochemical Properties

Solubility and Melting Points

- Heterocyclic Derivatives N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide is a brown solid (mp: 145–147°C) with lower solubility in polar solvents than the title compound (mp: 132–134°C) due to furan’s hydrophobic nature .

- Allyl-Substituted Derivatives (E)-N-Allyl-N'-(3,5-Difluoro-2-Hydroxybenzylidene)-4-Methylbenzenesulfonohydrazide exists as a yellow liquid (yield: 31%), contrasting with the crystalline solid state of the title compound, highlighting the impact of allyl groups on phase behavior .

Crystallographic Features

- N'-(2-Hydroxy-3-Methoxybenzylidene)-4-Nitrobenzenesulfonohydrazide Co-crystallization with 1,2-benzothiazine reveals a planar geometry stabilized by intramolecular hydrogen bonds (O···N: 2.65 Å), whereas the title compound adopts a distorted conformation due to steric hindrance from the methoxy group .

Biological Activity

N'-(2-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial, anticancer, and enzymatic activities.

Synthesis and Characterization

The compound is typically synthesized through the condensation reaction of 2-methoxybenzaldehyde with 4-methylbenzenesulfonohydrazide. This reaction generally yields a Schiff base, which can be characterized using various spectroscopic techniques such as IR, NMR, and elemental analysis. The yield of the synthesis is often reported to be high, indicating efficient formation of the desired product.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. Studies have reported minimum inhibitory concentrations (MICs) ranging from 1.95 to 500 μg/mL against various pathogens including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Proteus vulgaris

- Fungi : Aspergillus niger, Candida albicans

The antimicrobial efficacy is often attributed to the presence of the azomethine group (-C=N-), which can interact with microbial cell components, disrupting their function and leading to cell death .

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the mTOR pathway, which is crucial in cancer cell proliferation and survival. In vitro studies on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) revealed that this compound could induce autophagic cell death and apoptosis. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Enzymatic Activity

The compound also exhibits enzymatic activity, particularly as an inhibitor of alkaline phosphatase. This enzyme plays a significant role in various physiological processes, including dephosphorylation reactions critical for cellular signaling. Inhibitory studies have indicated that this compound can effectively modulate the activity of this enzyme, potentially impacting metabolic pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Zayed et al. synthesized several Schiff bases similar to this compound and evaluated their antimicrobial properties against multiple strains. The results demonstrated that many derivatives exhibited potent antibacterial and antifungal activities with low MIC values .

- Anticancer Potential : Research published in 2021 focused on derivatives of hydrazone compounds, including this compound. The study found that these compounds significantly inhibited mTOR activity in TNBC cells, suggesting a promising avenue for cancer treatment development .

- Enzymatic Inhibition : Another study highlighted the compound's ability to inhibit alkaline phosphatase effectively. This inhibition was linked to its structural features and suggests potential applications in conditions where modulation of this enzyme is beneficial .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N'-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via acid-catalyzed condensation of 4-methylbenzenesulfonohydrazide with 2-methoxybenzaldehyde. Optimized protocols involve refluxing in ethanol or methanol under anhydrous conditions for 6–8 hours, achieving yields of 75–90% . For visible-light-promoted synthesis, donor/donor diazo precursors can be used to enhance regioselectivity, though this requires specialized equipment .

- Critical Factors : Solvent polarity, temperature, and catalyst choice (e.g., H4SiW12O40 for Bronsted acid catalysis) significantly impact reaction efficiency . Gram-scale synthesis is feasible with yields >80% under optimized conditions .

Q. How can structural characterization of this compound be systematically performed?

- Analytical Workflow :

NMR Spectroscopy : Confirm the Schiff base linkage (C=N imine peak at δ 8.3–8.5 ppm in <sup>1</sup>H NMR) and aromatic proton environments .

Mass Spectrometry : ESI-HRMS provides accurate molecular ion ([M+H]<sup>+</sup>) verification .

X-ray Crystallography : Single-crystal analysis resolves conformational details (e.g., non-planar geometry due to steric hindrance) and hydrogen-bonding networks . SHELX software is widely used for refinement .

Q. What preliminary biological screening assays are appropriate for this compound?

- Antimicrobial Activity : Follow CLSI guidelines for broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). IC50 values for related sulfonohydrazides range from 8–32 µg/mL .

- Anti-inflammatory Potential : Use LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

- Molecular Docking : Dock the compound into target proteins (e.g., MMP-9, α-amylase) using AutoDock Vina. Focus on interactions with catalytic residues (e.g., hydrogen bonds with Glu<sup>402</sup> in MMP-9) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Polarizable continuum models (PCM) assess solvation effects .

Q. What strategies resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in insulin-enhancing activity between studies may arise from assay conditions (e.g., serum concentration, cell lines). Validate using in vivo models (e.g., streptozotocin-induced diabetic rats) and compare pharmacokinetic profiles .

- Experimental Replication : Standardize protocols (e.g., MTT assay incubation time, solvent controls) to minimize variability .

Q. How does the compound’s conformation influence its mechanofluorochromic properties?

- Mechanistic Insight : Non-planar phenothiazine-based analogs exhibit mechanical-induced emission enhancement (MIEE) due to restricted intramolecular rotation (RIR). Use XRD and fluorescence lifetime imaging to correlate crystal packing with emission shifts .

Q. What catalytic systems improve the enantioselectivity of derivatives for pharmaceutical applications?

- Advanced Synthesis : Chiral phosphoric acids (e.g., TRIP) or transition-metal catalysts (e.g., Ru(II)-pybox) can induce asymmetry in hydrazone formation. Monitor enantiomeric excess (ee) via chiral HPLC .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity while others show limited efficacy?

- Key Variables :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.